molecular formula C9H20O B1670625 2,6-Dimethylheptan-4-ol CAS No. 108-82-7

2,6-Dimethylheptan-4-ol

Cat. No. B1670625
M. Wt: 144.25 g/mol
InChI Key: HXQPUEQDBSPXTE-UHFFFAOYSA-N
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Patent
US06037444

Procedure details

A solution of CIH-HEAP-OH (5 g, 9.9 mmol), 1,1'-carbonyl diimidazole (2.42 g, 15 mmol) and potassium hydroxide (0.40 g, 7.14 mmol) in toluene (40 ml) was heated at 60° C. for 6 hours and cooled. The reaction mixture was filtered. Diethylene triamine (0.51 g, 4.95 mmol) was added to the filtrate and the reaction mixture heated at 60° C. for 6 hours and cooled. The reaction mixture was filtered, the filtrate was washed with water, dried (MgSO4), filtered and concentrated in vacuo to give CIH-HEAP-DTA-NH as a colorless gum (5.63 g, 98i). A solution of CIH-HEAP-DTA-NH (5.50 g, 4.7 mmol) and succinic anhydride (0.47 g, 4.7 mmol) in toluene (40 ml) was stirred at room temperature or 6 hours. 1,1'-Carbonyl diimidazole (0.77 g, 4.75 mmol) in toluene (40 ml) was stirred at room temperature for 16 hours. Tris (2-aminoethyl) amine (0.23 g, 1.58 mmol, was added and stirred at 60° C. for 6 hours and cooled then concentrated in vacuo. The reaction mixture was dissolved in toluene, washed with water, dried (MgSO4), filtered and concentrated in vacuo to give the dendrimer as a yellow gum (5.99 g, 97%). ##STR65##
[Compound]
Name
CIH-HEAP-OH
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(N1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=O.[OH-:13].[K+].N[CH2:16]CNCCN.[C:22]1([CH3:28])[CH:27]=C[CH:25]=[CH:24][CH:23]=1>>[CH3:27][CH:22]([CH2:23][CH:24]([OH:13])[CH2:25][CH:11]([CH3:12])[CH3:16])[CH3:28] |f:1.2|

Inputs

Step One
Name
CIH-HEAP-OH
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
2.42 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.51 g
Type
reactant
Smiles
NCCNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)CC(CC(C)C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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